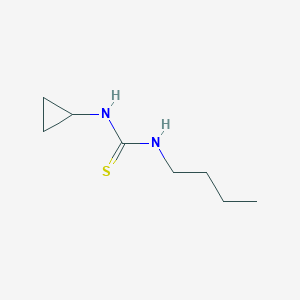

N-Butyl-N'-cyclopropylthiourea

Description

N-Butyl-N'-cyclopropylthiourea is a thiourea derivative with the molecular formula C₈H₁₄N₂S. Its structure features a butyl group (C₄H₉) and a cyclopropyl ring (C₃H₅) attached to the nitrogen atoms of the thiourea backbone (N-C(=S)-N). Thioureas are characterized by their sulfur-containing carbonyl group, which confers distinct electronic and steric properties compared to ureas.

Properties

CAS No. |

139299-36-8 |

|---|---|

Molecular Formula |

C8H16N2S |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

1-butyl-3-cyclopropylthiourea |

InChI |

InChI=1S/C8H16N2S/c1-2-3-6-9-8(11)10-7-4-5-7/h7H,2-6H2,1H3,(H2,9,10,11) |

InChI Key |

BJBLXHMBPLOAAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N’-cyclopropylthiourea can be synthesized through the reaction of cyclopropylamine with butyl isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:

Cyclopropylamine+Butyl isothiocyanate→N-Butyl-N’-cyclopropylthiourea

Industrial Production Methods

Industrial production of N-Butyl-N’-cyclopropylthiourea involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-cyclopropylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The butyl or cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

N-Butyl-N’-cyclopropylthiourea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-N’-cyclopropylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The butyl and cyclopropyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thioureas

Substituent Effects

Key structural analogs include:

- N,N-Di-n-butylthiourea (C₉H₁₈N₂S): Features two linear butyl groups, enhancing lipophilicity but lacking the cyclopropyl ring’s steric constraints .

- N'-(4-Chlorobenzoyl)-N,N-di-n-butylthiourea (C₁₆H₂₂ClN₂OS): Incorporates an electron-withdrawing chlorobenzoyl group, which increases acidity and alters hydrogen-bonding capacity compared to the cyclopropyl substituent .

- N-Butyl-N'-(3,4-dichlorophenyl)-N-methylurea (C₁₂H₁₅Cl₂N₂O): A urea analog with dichlorophenyl and methyl groups, highlighting the electronic differences between thioureas (C=S) and ureas (C=O) .

Table 1: Substituent-Driven Properties

Thermal and Solubility Behavior

- Thermal Stability : Cyclopropyl substituents may lower decomposition temperatures due to ring strain. For example, N'-(4-chlorobenzoyl)-N,N-di-n-butylthiourea decomposes at 1065°C, while the cyclopropyl analog’s strain could reduce this threshold .

- Solubility : The cyclopropyl group’s moderate polarity may improve aqueous solubility compared to aryl-substituted thioureas (e.g., chlorobenzoyl derivatives), which are predominantly soluble in organic solvents .

Coordination Chemistry

Thioureas often act as ligands for transition metals. N,N-Di-n-butylthiourea forms stable nickel complexes with square-planar geometry, whereas the cyclopropyl variant’s rigid structure might favor tetrahedral or distorted coordination modes . The electron-donating cyclopropyl group could also modulate metal-ligand bond strengths compared to electron-withdrawing aryl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.